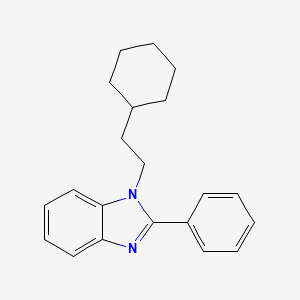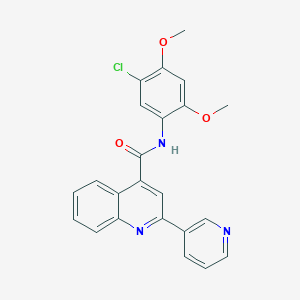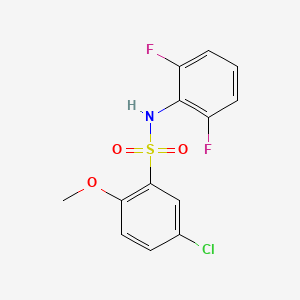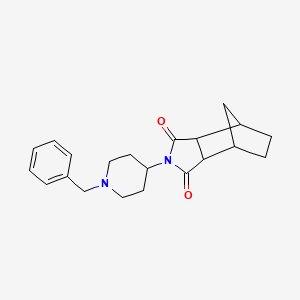
1-(2-cyclohexylethyl)-2-phenyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-CYCLOHEXYLETHYL)-2-PHENYL-1H-1,3-BENZIMIDAZOLE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes. This particular compound features a cyclohexylethyl group and a phenyl group attached to the benzimidazole core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-CYCLOHEXYLETHYL)-2-PHENYL-1H-1,3-BENZIMIDAZOLE typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization. One common method involves the reaction of o-phenylenediamine with 2-cyclohexylethyl ketone in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-CYCLOHEXYLETHYL)-2-PHENYL-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or cyclohexylethyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives.
Scientific Research Applications
1-(2-CYCLOHEXYLETHYL)-2-PHENYL-1H-1,3-BENZIMIDAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-CYCLOHEXYLETHYL)-2-PHENYL-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis.
Comparison with Similar Compounds
- 1-(2-CYCLOHEXYLETHYL)-2-METHYL-1H-1,3-BENZIMIDAZOLE
- 1-(2-CYCLOHEXYLETHYL)-2-ETHYL-1H-1,3-BENZIMIDAZOLE
- 1-(2-CYCLOHEXYLETHYL)-2-CHLORO-1H-1,3-BENZIMIDAZOLE
Comparison: Compared to these similar compounds, 1-(2-CYCLOHEXYLETHYL)-2-PHENYL-1H-1,3-BENZIMIDAZOLE may exhibit unique properties due to the presence of the phenyl group. This group can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C21H24N2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(2-cyclohexylethyl)-2-phenylbenzimidazole |
InChI |
InChI=1S/C21H24N2/c1-3-9-17(10-4-1)15-16-23-20-14-8-7-13-19(20)22-21(23)18-11-5-2-6-12-18/h2,5-8,11-14,17H,1,3-4,9-10,15-16H2 |
InChI Key |
NMYYQXUTTNHNFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methylpropyl [3-(1-propyl-1H-benzimidazol-2-yl)propyl]carbamate](/img/structure/B10983000.png)
![1-(3-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10983008.png)
![1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10983010.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10983015.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylpropan-1-one](/img/structure/B10983016.png)
![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B10983023.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10983029.png)
![N-[3-(acetylamino)phenyl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B10983035.png)

![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one](/img/structure/B10983041.png)
![2-[(4-tert-butylphenoxy)methyl]-1-decyl-1H-benzimidazole](/img/structure/B10983051.png)
![N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10983059.png)

